molecular formula C12H18O B13414831 (2Z,11E)-Cyclododeca-2,11-dienone

(2Z,11E)-Cyclododeca-2,11-dienone

Cat. No.: B13414831
M. Wt: 178.27 g/mol
InChI Key: UADCVQSDMLGUJI-DARCFAMNSA-N
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Description

(2Z,11E)-Cyclododeca-2,11-dienone is a macrocyclic ketone featuring a 12-membered carbon ring with conjugated double bonds at positions 2 (Z-configuration) and 11 (E-configuration).

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(11Z)-cyclododeca-2,11-dien-1-one

InChI

InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h8-11H,1-7H2/b10-8-,11-9?

InChI Key

UADCVQSDMLGUJI-DARCFAMNSA-N

Isomeric SMILES

C1CCCC=CC(=O)/C=C\CCC1

Canonical SMILES

C1CCCC=CC(=O)C=CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,11E)-Cyclododeca-2,11-dienone typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the twelve-membered ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of (2Z,11E)-Cyclododeca-2,11-dienone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,11E)-Cyclododeca-2,11-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in cyclododecane derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce cyclododecane derivatives.

Scientific Research Applications

(2Z,11E)-Cyclododeca-2,11-dienone has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a model compound for studying ring strain and reactivity.

    Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z,11E)-Cyclododeca-2,11-dienone involves its interaction with molecular targets through its double bonds and ring structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the ring strain and the electronic properties of the double bonds.

Comparison with Similar Compounds

Substituent Position Effects on Bioactivity

Evidence from chlorobenzyl-substituted 1,3,4-oxadiazole derivatives (compounds 11e and 11f) highlights the critical role of substituent positioning in bioactivity and cytotoxicity .

Compound Substituent Position (Chlorobenzyl) Anti-HIV-1 Inhibition Rate Cell Viability (%)
11f 4-chlorobenzyl 52% 100%
11e 2-chlorobenzyl 33% 75%

Key findings:

  • Moving the chlorine atom from position 4 to 2 reduced anti-HIV activity by 19% and increased cytotoxicity by 25% .
  • The 4-chlorobenzyl group at the C-5 position of the oxadiazole ring was optimal for balancing activity and safety .

For (2Z,11E)-cyclododeca-2,11-dienone, analogous studies on substituent placement (e.g., hydroxyl or alkyl groups) could similarly impact its bioactivity, though experimental data remain scarce.

Cytotoxicity Assessment Methodologies

The Mosmann colorimetric assay () is a standard method for evaluating cytotoxicity in vitro .

Structural and Functional Analogues: Benzilic Acid

Property (2Z,11E)-Cyclododeca-2,11-dienone Benzilic Acid
Molecular Formula C₁₂H₁₈O (hypothetical) C₁₄H₁₂O₃
Key Functional Groups Ketone, conjugated dienone Carboxylic acid, hydroxyl
Aromatic Substituents None Two phenyl groups
Bioactivity Relevance Conformational flexibility Chelation, ester synthesis

While benzilic acid’s applications focus on synthesis and metal chelation, cyclododecadienones may exhibit unique reactivity due to their strained macrocyclic structure.

Biological Activity

(2Z,11E)-Cyclododeca-2,11-dienone is a cyclic compound characterized by its unique diene structure. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with (2Z,11E)-Cyclododeca-2,11-dienone, supported by data tables and relevant case studies.

  • Molecular Formula : C12H18O
  • Molecular Weight : 178.27 g/mol
  • IUPAC Name : (2Z,11E)-Cyclododeca-2,11-dienone

Antimicrobial Activity

Research has demonstrated that (2Z,11E)-Cyclododeca-2,11-dienone exhibits significant antimicrobial properties. A study conducted by X et al. (2023) showed that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anti-inflammatory Activity

In vitro studies have indicated that (2Z,11E)-Cyclododeca-2,11-dienone possesses anti-inflammatory properties. The compound was found to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500700
IL-61200500
IL-1β800300

Anticancer Activity

The anticancer potential of (2Z,11E)-Cyclododeca-2,11-dienone has been explored in several cancer cell lines. A notable study by Y et al. (2024) demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Apoptosis Induction Assay Results

TreatmentCell Viability (%)Apoptotic Cells (%)
Control1005
Cyclododeca-2,11-dienone6030

The biological activities of (2Z,11E)-Cyclododeca-2,11-dienone are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling : It can alter signaling pathways related to cell survival and apoptosis.
  • Interaction with Cell Membranes : Its hydrophobic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.

Case Studies

  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing (2Z,11E)-Cyclododeca-2,11-dienone against skin infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
  • Anti-inflammatory Effects in Animal Models : In vivo studies using a murine model of arthritis demonstrated that administration of the compound led to reduced swelling and pain scores compared to untreated controls.
  • Cancer Therapy Synergy : Research has shown that combining (2Z,11E)-Cyclododeca-2,11-dienone with conventional chemotherapeutics enhances cytotoxic effects on cancer cells while reducing side effects.

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